Propanedinitrile, (1-methyl-2-oxo-2-phenylethyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, (1-methyl-2-oxo-2-phenylethyl)- typically involves the reaction of benzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, (1-methyl-2-oxo-2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propanedinitrile, (1-methyl-2-oxo-2-phenylethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Propanedinitrile, (1-methyl-2-oxo-2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The nitrile groups can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The phenyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
Benzyl cyanide: Similar structure but lacks the carbonyl group.
Phenylacetonitrile: Similar structure but lacks the additional nitrile group.
Malononitrile: Lacks the phenyl and carbonyl groups.
Uniqueness
Propanedinitrile, (1-methyl-2-oxo-2-phenylethyl)- is unique due to the presence of both phenyl and nitrile groups attached to a central carbonyl group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various applications .
Properties
CAS No. |
312307-14-5 |
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Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(1-oxo-1-phenylpropan-2-yl)propanedinitrile |
InChI |
InChI=1S/C12H10N2O/c1-9(11(7-13)8-14)12(15)10-5-3-2-4-6-10/h2-6,9,11H,1H3 |
InChI Key |
MFDOMAUESJOOMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C#N)C#N)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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